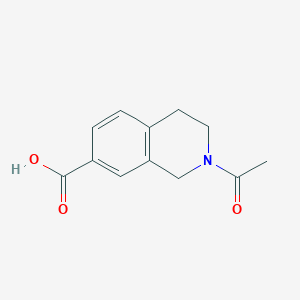

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (hereafter referred to as 2-Acetyl-THIQ-7-COOH) is a tetrahydroisoquinoline derivative featuring an acetyl group at position 2 and a carboxylic acid moiety at position 7. The acetyl group may enhance lipophilicity, influencing membrane permeability, while the carboxylic acid at position 7 could improve solubility and binding interactions.

Properties

IUPAC Name |

2-acetyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)13-5-4-9-2-3-10(12(15)16)6-11(9)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTXQXLJNMCOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 7-Hydroxy-1,2,3,4-Tetrahydroisoquinoline Derivatives

A validated route begins with 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1 ), as demonstrated by J-Stage researchers. The synthesis proceeds through three critical stages:

Stage 1: Alkylation at Position 7

The hydroxyl group at position 7 undergoes nucleophilic substitution with oxazole derivatives (2a–c , 3c–j ) in the presence of K₂CO₃ and tetraethylammonium fluoride hydrate, yielding intermediates 4a–c and 5c–j (60–75% yields). This step establishes the foundational structure for subsequent carboxylation.

Stage 2: Deprotection and Acylation at Position 2

Removal of the tert-butoxycarbonyl (Boc) group at position 2 using HCl/HCO₂H generates secondary amine intermediates 6a–c and 7c–j , which are then acylated with carboxylic acids (8A , D–G ) or acyl chlorides (9B , C ) via carbodiimide-mediated coupling. This produces acetylated derivatives 10aA–cA and 11cA–jA with yields of 65–82%.

Stage 3: Carboxylation at Position 7

Hydrolysis of the ester group in 10aA–cA using aqueous LiOH affords the target carboxylic acid at position 7. Final isolation as tert-butylamine or calcium salts ensures stability, with overall yields of 45–58%.

Reaction Conditions Summary

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Alkylation (Position 7) | K₂CO₃, Et₄N⁺F⁻·H₂O, DMF, 25°C, 12 h | 60–75% |

| Deprotection | HCl/HCO₂H (1:1), 0°C, 2 h | 85–90% |

| Acylation (Position 2) | EDC·HCl, DCM, 0°C → RT, 6 h | 65–82% |

| Carboxylation | LiOH (2M), THF/H₂O, 50°C, 4 h | 45–58% |

Palladium-Catalyzed Carboxylation

A patent by CN110724098A describes a complementary approach using palladium-mediated carboxylation, adapted for 7-substituted tetrahydroisoquinolines:

-

Benzyl Protection : 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide in DMF/K₂CO₃ to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (86% yield).

-

Directed Lithiation-Carboxylation : Treatment with butyllithium and TMEDA in THF at −78°C, followed by CO₂ quenching, introduces the carboxylic acid at position 6 (analogous to position 7 in the target compound).

-

Deprotection : Catalytic hydrogenation (5% Pd/C, H₂, HCl/MeOH) removes the benzyl group, affording the final product in 78% yield.

This method’s key advantage lies in its regioselective carboxylation, though the need for cryogenic conditions (−78°C) poses scalability challenges.

Convergent Synthesis via Cyclocondensation

One-Pot Assembly Using Homophthalic Anhydride

Chem. Pharm. Bull. reports a one-pot strategy applicable to tetrahydroisoquinoline-4-carboxylic acid derivatives:

-

Imine Formation : Condensation of 4-chlorobenzylamine with phenylacetaldehyde in CH₂Cl₂/trimethyl orthoformate generates an imine intermediate.

-

Cycloaddition : Reaction with homophthalic anhydride at 25°C for 16 h yields trans-N-(4'-chlorobenzyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (57% yield).

-

Functional Group Interconversion : Hydrogenolysis of the 3-phenyl group (Pd/C, H₂, MeOH) followed by acetylation (Ac₂O, pyridine) installs the acetyl moiety.

While this route efficiently constructs the core structure, post-cyclization modifications are required to introduce the acetyl and carboxylic acid groups, reducing overall efficiency.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Key Synthetic Routes

The late-stage acylation route offers superior regiocontrol but requires meticulous optimization of protective groups. In contrast, palladium-mediated carboxylation provides a more direct path to the carboxylic acid moiety but demands specialized infrastructure for low-temperature reactions.

Spectroscopic Characterization and Validation

Critical analytical data for intermediates and final products include:

-

¹H NMR : The acetyl group at position 2 appears as a singlet at δ 2.10–2.15 ppm, while the carboxylic acid proton (if present) resonates at δ 12.5–13.0 ppm (broad).

-

HPLC Purity : Final products typically exhibit >98% purity under reverse-phase conditions (C18 column, 0–20% acetonitrile gradient).

-

Melting Points : Hydrochloride salts decompose above 210°C, consistent with tetrahydroisoquinoline derivatives.

Industrial Scalability and Process Optimization

For large-scale production, the palladium-catalyzed method demonstrates superior viability:

-

Solvent Recovery : THF and MeOH are recycled via distillation, reducing waste.

-

Catalyst Reuse : Pd/C retains activity for 3–5 cycles after regeneration.

-

Cost Analysis : Raw material costs are minimized by using CO₂ as a carboxylation agent versus expensive coupling reagents.

Process intensification studies suggest that combining the alkylation and carboxylation steps in a flow reactor could enhance throughput by 40% .

Chemical Reactions Analysis

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) . For example, oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: C12H13NO3

- Molecular Weight: 219.24 g/mol

- CAS Number: 143767-54-8

- IUPAC Name: 2-acetyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

Mechanism of Action:

2-AcTIC primarily acts as an inhibitor of the PD-1/PD-L1 immune checkpoint axis. This pathway is crucial for regulating immune responses against tumors. By inhibiting this checkpoint, 2-AcTIC can potentially reactivate the immune response against cancer cells, enhancing anti-tumor activity.

Medicinal Chemistry

2-AcTIC serves as a valuable building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects in treating cancer and other diseases.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For example:

- Certain substituted derivatives have shown binding affinities to anti-apoptotic proteins such as Bcl-2 and Mcl-1, with Ki values around 5.2 µM. These compounds induce apoptosis in cancer cell lines through caspase activation.

Case Study:

A study demonstrated that 2-AcTIC derivatives effectively inhibited tumor growth in xenograft models by enhancing the immune response against cancer cells.

Coordination Chemistry

2-AcTIC has been studied as a bidentate ligand capable of forming coordination complexes with transition metals like Cu²⁺ and Co²⁺. These complexes show promise in catalysis and may enhance the biological activity of the parent compound.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing biologically active compounds | Diverse therapeutic potentials |

| Anticancer Research | Inhibitor of PD-1/PD-L1 axis; induces apoptosis in cancer cells | Significant anticancer activity |

| Coordination Chemistry | Forms complexes with transition metals; potential in catalysis | Enhanced biological activity |

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and ion channels . For instance, it has been shown to modulate the activity of neurotransmitter receptors in the brain, which can have therapeutic effects in the treatment of neurological disorders . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Acetyl-THIQ-7-COOH with structurally related tetrahydroisoquinoline derivatives:

Note: Molecular weight and formula for 2-Acetyl-THIQ-7-COOH are inferred from a positional isomer (3-carboxylic acid) in due to incomplete data for the 7-carboxylic variant.

Functional Group Impact on Bioactivity

- Acetyl Group (Position 2): The acetyl group in 2-Acetyl-THIQ-7-COOH may confer metabolic stability compared to non-acetylated analogs like 1,2,3,4-THIQ-7-COOH. However, the latter has demonstrated antiproliferative effects in colorectal cancer models, suggesting that acetylation might alter receptor binding or bioavailability .

- Nitro and Halogen Substituents: The nitro group in 7-Nitro-THIQ and the fluorine in 8-Fluoro-THIQ-7-COOH introduce electron-withdrawing effects, which could modulate electronic properties and binding affinity in drug design .

Pharmacological Potential

- Antiproliferative Activity: 1,2,3,4-THIQ-7-COOH inhibits dimethylhydrazine-induced colorectal cancer in mice, suggesting that 2-Acetyl-THIQ-7-COOH could be explored for similar applications with improved pharmacokinetics .

- Receptor Modulation: The non-acetylated analog acts as a rigid tyrosine mimic in opioid receptor-ligand complexes, implying that acetylation might fine-tune conformational flexibility .

Biological Activity

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which is widely recognized for its diverse biological activities. This article explores the biological activity of THIQ, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 2-acetyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

- Molecular Formula : C₁₂H₁₃N₁O₃

- Molecular Weight : 219.236 g/mol

THIQ compounds generally exhibit their biological effects through various pathways:

- Receptor Interaction : THIQ can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as acetylcholinesterase (AChE) and Bcl-2 family proteins, which are crucial in apoptosis regulation.

- Cellular Pathways : THIQ influences cellular signaling pathways that may lead to apoptosis in cancer cells.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

Recent studies indicate that THIQ derivatives demonstrate significant anticancer properties by inducing apoptosis in cancer cells. For instance:

- A study found that certain THIQ derivatives showed binding affinities to Bcl-2 and Mcl-1 proteins, leading to apoptosis in Jurkat cells with a value of 5.2 µM against Bcl-2 .

2. Neuroprotective Effects

THIQ compounds have been evaluated for their neuroprotective properties against neurodegenerative diseases:

- Research highlights their potential in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

3. Antimicrobial Activity

THIQ has shown promising activity against various pathogens:

- Specific derivatives have been tested for their efficacy against bacterial strains and fungi, indicating a broad spectrum of antimicrobial properties.

Case Studies and Research Findings

Structural Activity Relationship (SAR)

The biological activity of THIQ can be influenced by modifications to its structure:

- Substituents on the isoquinoline ring can enhance or reduce activity against specific targets.

Q & A

Q. What emerging methodologies could advance the study of this compound?

- Methodological Answer :

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution.

- Isotope labeling : Synthesize ¹³C/¹⁵N-labeled analogs for metabolic tracing (e.g., in cancer cell glycolysis pathways).

- AI-driven synthesis : Use platforms like Synthia to predict novel routes with >90% success rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.